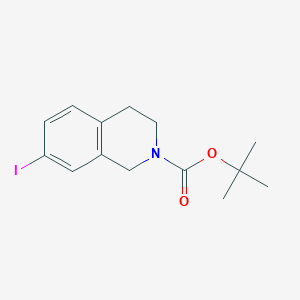
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a dimethyl-substituted oxazolidinone ring
準備方法
The synthesis of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves several steps, typically starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 2-chlorobenzyl chloride with ethyl 2-amino-2-methylpropanoate in the presence of a base to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazolidinone products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties, making it a candidate for further biological studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the chlorophenyl group, which may influence its overall properties and applications.
2-[(2-Bromophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Contains a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological behaviors.
特性
CAS番号 |
81778-14-5 |
|---|---|
分子式 |
C14H18ClNO3 |
分子量 |
283.75 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C14H18ClNO3/c1-4-18-13-14(2,3)12(17)16(19-13)9-10-7-5-6-8-11(10)15/h5-8,13H,4,9H2,1-3H3 |
InChIキー |
ASGSCGAJFYIXOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8690053.png)







![Cyclobuta[a]naphthalen-1(2H)-one](/img/structure/B8690123.png)


